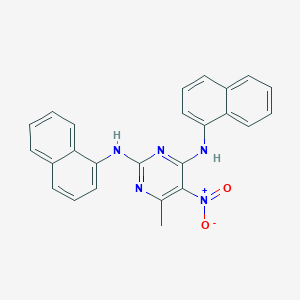![molecular formula C15H15N3O3 B11707067 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide.
Vorbereitungsmethoden
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the resulting product is then purified by recrystallization .
Analyse Chemischer Reaktionen
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that Schiff base hydrazones can act as enzyme inhibitors, making them potential candidates for drug development.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide
The presence of different substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions .
Eigenschaften
Molekularformel |
C15H15N3O3 |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-3-4-14(21-2)12(9-13)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
JUWHWNWHOAFPMN-LICLKQGHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=NC=C2 |
Löslichkeit |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)

![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)


![3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)




![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)
